molecular formula C12H18N2O4S2 B14657936 Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) CAS No. 40283-92-9

Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester)

Cat. No.: B14657936
CAS No.: 40283-92-9
M. Wt: 318.4 g/mol
InChI Key: JCDVXGPHXXODML-UHFFFAOYSA-N
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Description

Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, an amidino group, and a sulfate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) typically involves the reaction of methanethiol with N-(3-benzyloxypropyl)amidino- compounds under specific conditions. The sulfation process is a key step in the synthesis, where the sulfate ester group is introduced. This can be achieved using reagents such as tributylsulfoammonium betaine, which facilitates the formation of organosulfates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfation processes, where the reaction conditions are optimized for high yield and purity. The use of microwave-assisted approaches and catalytic diaryl borinic acid can enhance the efficiency of the sulfation process .

Chemical Reactions Analysis

Types of Reactions

Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the thiol group yields disulfides, while reduction of the sulfate ester group produces alcohols .

Mechanism of Action

The mechanism of action of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can facilitate binding to specific proteins, influencing their activity and downstream signaling pathways .

Properties

CAS No.

40283-92-9

Molecular Formula

C12H18N2O4S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(1-amino-2-sulfosulfanylethylidene)amino]propoxymethylbenzene

InChI

InChI=1S/C12H18N2O4S2/c13-12(10-19-20(15,16)17)14-7-4-8-18-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,13,14)(H,15,16,17)

InChI Key

JCDVXGPHXXODML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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